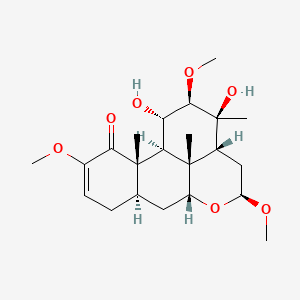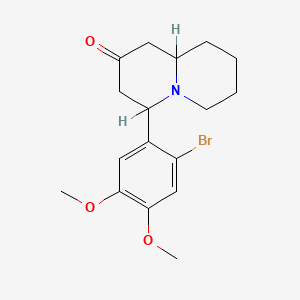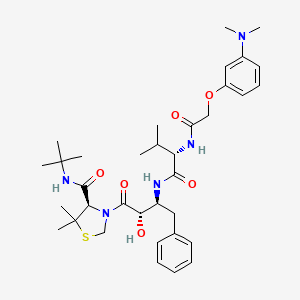
フルナリジン塩酸塩
概要
説明
フルナリジン二塩酸塩は、カルモジュリン結合特性とヒスタミンH1遮断活性を有する選択的カルシウム流入遮断薬です。 主に偏頭痛、閉塞性末梢血管疾患、中枢性および末梢性起源のめまい予防薬として使用され、てんかん治療の補助薬としても使用されます .
製法
合成経路と反応条件
フルナリジン二塩酸塩は、1-ベンジル-4-ピペリドンと4-フルオロベンジルクロリドを反応させて1-(4-フルオロベンジル)-4-ピペリドンを生成する多段階プロセスを経て合成されます。この中間体を次に、塩基の存在下でシンナミルクロリドと反応させてフルナリジンを得ます。 最後の段階では、フルナリジンを塩酸で処理して二塩酸塩にする .
工業的生産方法
フルナリジン二塩酸塩の工業的生産は、通常、前述の合成経路を使用した大規模合成を含みます。 このプロセスは、最終製品の一貫性と品質を確保するために、温度、圧力、pHなどの反応条件を厳密に制御し、高収率と高純度を実現するように最適化されています .
科学的研究の応用
Flunarizine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of calcium channel blockers and their interactions with various receptors.
Biology: Investigated for its effects on cellular calcium homeostasis and its potential neuroprotective properties.
Medicine: Extensively studied for its efficacy in preventing migraines, treating vertigo, and as an adjunct therapy in epilepsy.
Industry: Utilized in the development of new pharmaceuticals targeting calcium channels and related pathways
作用機序
フルナリジン二塩酸塩は、心筋および血管膜の孔を通る細胞外からのカルシウム流入を阻害することによって効果を発揮します。この阻害により細胞内カルシウムレベルが低下し、平滑筋細胞の弛緩、冠状動脈および全身動脈の拡張、および末梢抵抗の低下につながります。 さらに、フルナリジンはカルモジュリンに結合し、ヒスタミンH1受容体を遮断することで、治療効果に寄与しています .
類似の化合物との比較
類似の化合物
ベラパミル: 同様の適応症で使用される別のカルシウムチャネルブロッカーですが、化学構造と作用機序が異なります。
ジルチアゼム: より広範囲の心臓血管疾患の適応症を持つカルシウムチャネルブロッカー。
独自性
フルナリジン二塩酸塩は、カルシウムチャネル遮断、カルモジュリン結合、およびヒスタミンH1遮断活性を組み合わせている点で独特です。 この多面的な作用機序により、偏頭痛の予防とめまいの治療に特に有効であり、他のカルシウムチャネルブロッカーとは異なります .
生化学分析
Biochemical Properties
Flunarizine hydrochloride plays a significant role in biochemical reactions by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the channel, which decreases intracellular calcium levels. The reduction in intracellular calcium inhibits the contractile processes of smooth muscle cells, leading to the dilation of coronary and systemic arteries . Flunarizine hydrochloride interacts with calmodulin, a calcium-binding messenger protein, and histamine H1 receptors, blocking their activity .
Cellular Effects
Flunarizine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium entry, flunarizine hydrochloride reduces the contractility of smooth muscle cells, leading to vasodilation and increased oxygen delivery to tissues . This compound also affects neuronal cells by stabilizing their membranes and reducing excitability, which is beneficial in conditions like epilepsy and migraine .
Molecular Mechanism
The mechanism of action of flunarizine hydrochloride involves its binding interactions with calcium channels, calmodulin, and histamine H1 receptors. By inhibiting the influx of extracellular calcium, flunarizine hydrochloride reduces intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells . This compound also binds to calmodulin, preventing its interaction with calcium and thereby modulating various calcium-dependent cellular processes . Additionally, flunarizine hydrochloride blocks histamine H1 receptors, reducing their activity and contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of flunarizine hydrochloride change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that flunarizine hydrochloride maintains its stability under controlled conditions, but its efficacy may decrease over extended periods . Long-term exposure to flunarizine hydrochloride has been observed to result in sustained vasodilation and reduced neuronal excitability, which are beneficial for conditions like migraine and epilepsy .
Dosage Effects in Animal Models
The effects of flunarizine hydrochloride vary with different dosages in animal models. At lower doses, flunarizine hydrochloride effectively reduces calcium influx and induces vasodilation without significant adverse effects . At higher doses, this compound may cause toxic effects, including excessive vasodilation, hypotension, and potential neurotoxicity . Threshold effects have been observed, where the therapeutic benefits of flunarizine hydrochloride are maximized at specific dosage ranges .
Metabolic Pathways
Flunarizine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate calcium homeostasis and cellular signaling. This compound affects metabolic flux by modulating the activity of calcium-dependent enzymes and altering metabolite levels . Flunarizine hydrochloride’s interaction with calmodulin and histamine H1 receptors also influences metabolic pathways related to smooth muscle contraction and neuronal excitability .
Transport and Distribution
Flunarizine hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. This compound’s localization and accumulation are influenced by its interactions with calcium channels, calmodulin, and histamine H1 receptors . Flunarizine hydrochloride’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach target cells to exert its calcium-blocking and vasodilatory actions .
Subcellular Localization
The subcellular localization of flunarizine hydrochloride is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Flunarizine hydrochloride’s localization within smooth muscle cells and neuronal cells allows it to effectively inhibit calcium influx and modulate cellular processes . The precise subcellular distribution of flunarizine hydrochloride is critical for its therapeutic efficacy in conditions like migraine and epilepsy .
準備方法
Synthetic Routes and Reaction Conditions
Flunarizine dihydrochloride is synthesized through a multi-step process involving the reaction of 1-benzyl-4-piperidone with 4-fluorobenzyl chloride to form 1-(4-fluorobenzyl)-4-piperidone. This intermediate is then reacted with cinnamyl chloride in the presence of a base to yield flunarizine. The final step involves the conversion of flunarizine to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of flunarizine dihydrochloride typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistency and quality of the final product .
化学反応の分析
反応の種類
フルナリジン二塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: フルナリジンは酸化されて対応するN-オキシドを生成する可能性があります。
還元: 還元反応により、フルナリジンをその還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主な生成物には、N-オキシド、還元型フルナリジン誘導体、および置換ピペラジン化合物があります .
科学研究の応用
フルナリジン二塩酸塩は、さまざまな科学研究で応用されています。
化学: カルシウムチャネルブロッカーとそのさまざまな受容体との相互作用の研究におけるモデル化合物として使用されます。
生物学: 細胞内カルシウム恒常性に対する影響と神経保護の可能性について調査されています。
医学: 偏頭痛の予防、めまいの治療、およびてんかんの補助療法における有効性について広く研究されています。
類似化合物との比較
Similar Compounds
Verapamil: Another calcium channel blocker used for similar indications but with a different chemical structure and mechanism.
Diltiazem: A calcium channel blocker with a broader spectrum of cardiovascular applications.
Nifedipine: Primarily used for hypertension and angina, with a different binding profile compared to flunarizine.
Uniqueness
Flunarizine dihydrochloride is unique due to its combined calcium channel blocking, calmodulin binding, and histamine H1 blocking activities. This multi-faceted mechanism makes it particularly effective in the prophylaxis of migraines and treatment of vertigo, distinguishing it from other calcium channel blockers .
特性
CAS番号 |
30484-77-6 |
|---|---|
分子式 |
C26H27ClF2N2 |
分子量 |
441.0 g/mol |
IUPAC名 |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |
InChI |
InChI=1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4+; |
InChIキー |
NFKPPSNTQMFDIW-KQGICBIGSA-N |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
異性体SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
正規SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
30484-77-6 27064-95-5 |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
52468-60-7 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dihydrochloride, Flunarizine Flunarizin Flunarizine Flunarizine Dihydrochloride Flunarizine Hydrochloride Hydrochloride, Flunarizine R 14950 R-14950 R14950 Sibelium |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of flunarizine hydrochloride?
A1: Flunarizine hydrochloride is a selective calcium channel blocker. [] It primarily acts by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels. [] This action reduces neuronal excitability and prevents the cascade of events leading to various neurological conditions.
Q2: How does flunarizine hydrochloride affect brain injury following intracerebral hemorrhage?
A2: Research suggests that flunarizine hydrochloride exerts protective effects against brain injury following intracerebral hemorrhage (ICH) in rats. [] These effects are linked to a reduction in hematoma volume, improved blood-brain barrier integrity, and decreased brain water content. [] Additionally, flunarizine hydrochloride was observed to decrease cell apoptosis, potentially through the activation of the PI3K/AKT pathway and increased expression of neuroprotective factors like GDNF and NGB. []
Q3: Does flunarizine hydrochloride impact the nitric oxide system in migraine models?
A3: Studies indicate that flunarizine hydrochloride might play a role in modulating the nitric oxide (NO) system in migraine models. One study found that gastrodin, in combination with flunarizine hydrochloride, decreased NO levels in a rat model of abnormal vasomotor activity induced by dopamine and nitroglycerin. [] This suggests a potential interaction between flunarizine hydrochloride and the NO system, which warrants further investigation.
Q4: What is the molecular formula and weight of flunarizine hydrochloride?
A4: The molecular formula of flunarizine hydrochloride is C26H26F2N2 • HCl, and its molecular weight is 459.0 g/mol.
Q5: Does food affect the pharmacokinetics of flunarizine hydrochloride?
A5: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of flunarizine hydrochloride. A study showed that high-fat meals delayed the time to reach maximum concentration (Tmax) by approximately 3.5 hours and increased drug exposure by nearly 50%. [] This highlights the importance of considering food intake when administering flunarizine hydrochloride to optimize its therapeutic efficacy.
Q6: Has flunarizine hydrochloride demonstrated efficacy in animal models of migraine?
A6: Yes, research suggests that flunarizine hydrochloride shows efficacy in animal models of migraine. Studies using nitroglycerin-induced migraine models in rats observed a reduction in behavioral manifestations associated with migraine after flunarizine hydrochloride administration. [, ] This finding supports the use of flunarizine hydrochloride as a prophylactic treatment for migraine.
Q7: Are there any strategies to enhance the delivery of flunarizine hydrochloride to the brain?
A7: Due to the low oral bioavailability of flunarizine hydrochloride, researchers are exploring alternative drug delivery approaches. One study investigated the potential of solid lipid nanoparticles (SLNs) for brain targeting. [] Results showed promising in vitro and ex vivo drug release profiles, suggesting that SLNs could enhance drug diffusion and potentially improve bioavailability for migraine prophylaxis. []
Q8: Which analytical techniques are commonly employed for the quantification of flunarizine hydrochloride?
A8: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying flunarizine hydrochloride in different matrices. Fluorescence detection (FLD) [, , , , , ] is frequently used due to the fluorescent properties of the compound. Additionally, mass spectrometry (MS) [] is employed for enhanced sensitivity and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)





